![molecular formula C13H17N3O2 B2983886 N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide CAS No. 1281048-75-6](/img/structure/B2983886.png)
N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide, also known as compound A, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. This molecule is of interest due to its ability to bind to certain receptors in the body, leading to various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A involves its binding to certain receptors in the body, including the alpha-2 adrenergic receptor and the imidazoline receptor. This binding leads to various biochemical and physiological effects, including the inhibition of pain perception and the inhibition of inflammatory cytokine production.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A are varied and include the inhibition of pain perception, the inhibition of inflammatory cytokine production, and the modulation of neurotransmitter release. Additionally, N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A has been shown to have antioxidant properties and may play a role in the regulation of blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A in lab experiments include its potential as an analgesic and anti-inflammatory agent, as well as its ability to modulate neurotransmitter release. However, the limitations of using N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A, including further studies on its potential as an analgesic and anti-inflammatory agent, as well as its potential as a neuroprotective agent. Additionally, further research is needed to fully understand its mechanism of action and to determine its potential for use in clinical settings.
Conclusion
In conclusion, N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A is a synthetic N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide that has been studied for its potential therapeutic properties in a variety of scientific research applications. Its mechanism of action involves its binding to certain receptors in the body, leading to various biochemical and physiological effects. While there are advantages to using N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A in lab experiments, further research is needed to fully understand its potential and limitations. There are also several future directions for research on N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A, including its potential as an analgesic, anti-inflammatory, and neuroprotective agent.
Métodos De Síntesis
The synthesis of N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A involves several steps, including the reaction of 2-phenoxyethanol with cyanogen bromide to form 2-phenoxyacetonitrile. This intermediate is then reacted with N-methylglycine methyl ester to form N-methyl-N-(2-phenoxyethyl)glycine methyl ester. The final step involves the reaction of this intermediate with chloroacetyl chloride to form N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A.
Aplicaciones Científicas De Investigación
Compound A has been studied for its potential therapeutic properties in a variety of scientific research applications. One area of interest is its potential as an analgesic, as it has been shown to bind to certain receptors in the body that are involved in pain perception. Additionally, N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of certain inflammatory cytokines.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-16(11-13(17)15-8-7-14)9-10-18-12-5-3-2-4-6-12/h2-6H,8-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUNQIWOJFJEHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=CC=C1)CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


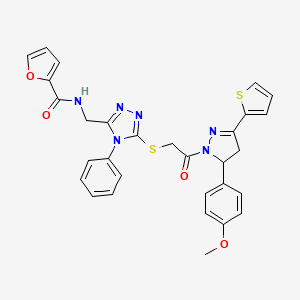
![4-{[4-(Tert-butyl)phenyl]sulfanyl}-5-[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine](/img/structure/B2983807.png)
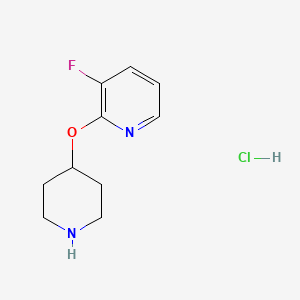

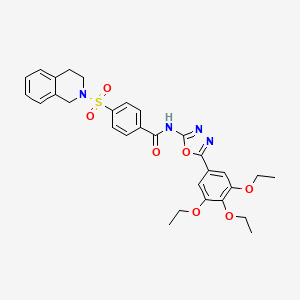
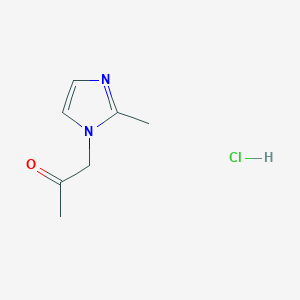

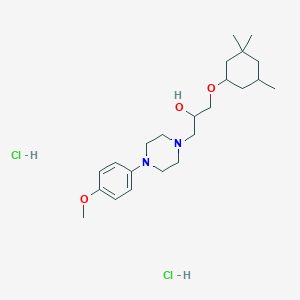
![7-(4-(benzofuran-2-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2983816.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-diethoxybenzamide](/img/structure/B2983820.png)
![5-Isopropyl-2-methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2983822.png)
![Allyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2983823.png)
![2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2983826.png)